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molecular formula C9H17NO B1329625 1-Butylpiperidin-4-one CAS No. 23081-86-9

1-Butylpiperidin-4-one

Cat. No. B1329625
M. Wt: 155.24 g/mol
InChI Key: OCNWYKFGWLGNHZ-UHFFFAOYSA-N
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Patent
US05945434

Procedure details

To a suspension of 4-piperidone hydrochloride monohydrate (20.6 g) and n-butylamine (25.0 g) in methylene chloride (300 ml) was added triethylamine (63 ml), and the mixture was stirred at room temperature for 12 hours. Methanol was further added to the reaction solution, and the solution was made uniform. To the solution were added water (7 ml) and anhydrous potassium carbonate (21.1 g), and the mixture was stirred for 30 minutes. The reaction solution was filtered off with Celite, and then the solvent was distilled off under reduced pressure. The residue obtained was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (13.0 g) as a yellow oily substance. Yield=62%.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[CH2:10](N)[CH2:11][CH2:12][CH3:13].C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O.CO>[CH2:10]([N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1)[CH2:11][CH2:12][CH3:13] |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
20.6 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
21.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered off with Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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